molecular formula C16H24N4O4 B5083523 2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL

2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL

Cat. No.: B5083523
M. Wt: 336.39 g/mol
InChI Key: YTUUGZYACFXXEM-UHFFFAOYSA-N
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Description

2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with morpholine to form 3-morpholino-4-nitroaniline. This intermediate is then reacted with piperazine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the nitrophenyl or piperazine moieties.

Scientific Research Applications

2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpiperazine: Similar in structure but lacks the morpholine ring.

    Morpholinopiperazine: Contains both morpholine and piperazine rings but lacks the nitrophenyl group.

    Nitrophenylmorpholine: Contains the nitrophenyl and morpholine groups but lacks the piperazine moiety.

Uniqueness

2-[4-(3-MORPHOLINO-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c21-10-7-17-3-5-18(6-4-17)14-1-2-15(20(22)23)16(13-14)19-8-11-24-12-9-19/h1-2,13,21H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUUGZYACFXXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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